![molecular formula C9H7N3O2 B3054447 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 60467-74-5](/img/structure/B3054447.png)
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
“2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a heterocyclic compound . It is a part of the 1,8-naphthyridine class of compounds, which have emerged as an important class due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, including “2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide”, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
Molecular Structure Analysis
The molecular structure of “2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” includes a fused system of two pyridine rings . The empirical formula is C11H10N2O3, and the molecular weight is 218.21 .
Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the search results.
Scientific Research Applications
Medicinal Chemistry and Drug Development
2-oxo-1H-1,8-naphthyridine-3-carboxamide: exhibits promising pharmacological properties. Researchers have explored its potential as a scaffold for designing novel drugs. Key areas include:
- Anticancer Agents : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines .
Organic Synthesis
The synthesis of 2-oxo-1H-1,8-naphthyridine-3-carboxamide involves interesting reactions. For instance, a ferric chloride-catalyzed method has been developed using 2-aminonicotinaldehyde as a starting material .
Future Directions
Given the wide range of biological activities exhibited by naphthyridine derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . The development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is also a focus of ongoing research .
Mechanism of Action
Target of Action
Similar compounds have been reported to target hiv-1 integrase (in), a viral enzyme required for viral replication .
Mode of Action
Related compounds have been shown to inhibit the strand transfer step of the hiv-1 integrase, thereby preventing the insertion of viral dna into the host genome .
Biochemical Pathways
Inhibition of hiv-1 integrase would disrupt the viral replication process, affecting the lifecycle of the virus .
Result of Action
Related compounds have been shown to have antiviral potencies against hiv vectors .
properties
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPMEADTREHRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490969 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60467-74-5 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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